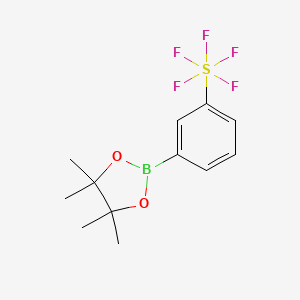
4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane is a fluorinated building block widely used in organic synthesis. This compound is particularly valuable due to its ability to participate in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Mechanism of Action
Target of Action
The primary target of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organohalide with the boronate ester in the presence of a palladium catalyst . The palladium catalyst facilitates the transmetalation process, where the boronate ester is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by 3-([Pentafluorothio)benzeneboronic acid, pinacol ester . This reaction allows for the formation of larger molecular scaffolds, which are essential in various areas of organic synthesis .
Pharmacokinetics
The reaction conditions are exceptionally mild and functional group tolerant, contributing to the compound’s stability and reactivity .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of larger molecular structures . This is particularly valuable in organic synthesis, where the creation of complex molecular architectures is often required .
Action Environment
The efficacy and stability of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester are influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . The reaction is known for its mild and functional group tolerant conditions, which can impact the compound’s performance . Additionally, the presence of a palladium catalyst is crucial for the transmetalation process .
Biochemical Analysis
Biochemical Properties
3-([Pentafluorothio)benzeneboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound is utilized in Suzuki-Miyaura coupling reactions, where it reacts with organohalides to form larger molecular structures. This interaction is crucial for the synthesis of complex organic molecules .
Molecular Mechanism
At the molecular level, 3-([Pentafluorothio)benzeneboronic acid, pinacol ester exerts its effects through binding interactions with biomolecules. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, enabling the coupling reaction to proceed efficiently .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester are important considerations. The compound is generally stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature and pH. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests it can be used reliably in various synthetic applications .
Metabolic Pathways
3-([Pentafluorothio)benzeneboronic acid, pinacol ester is involved in metabolic pathways related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. The compound’s role in Suzuki-Miyaura coupling reactions highlights its importance in synthetic chemistry, where it contributes to the construction of complex molecular structures .
Subcellular Localization
The subcellular localization of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester has not been extensively studied. Its involvement in synthetic reactions suggests it may localize to specific cellular compartments where these reactions occur. Targeting signals or post-translational modifications could direct the compound to specific organelles, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane typically involves the reaction of pentafluorothiobenzene with boronic acid derivatives under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and efficient mixing .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include organohalides and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions typically yield a variety of substituted benzene derivatives .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Another boronic ester used in Suzuki cross-coupling reactions, but without the fluorinated group.
Benzylboronic Acid, Pinacol Ester: Similar in structure but with a benzyl group instead of a pentafluorothio group.
Uniqueness
4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane is unique due to the presence of the pentafluorothio group, which provides distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic molecules and in applications requiring high stability and reactivity .
Properties
IUPAC Name |
pentafluoro-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF5O2S/c1-11(2)12(3,4)20-13(19-11)9-6-5-7-10(8-9)21(14,15,16,17)18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISODYTWOQOJZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286278-35-0 | |
| Record name | 3-([Pentafluorothio)benzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



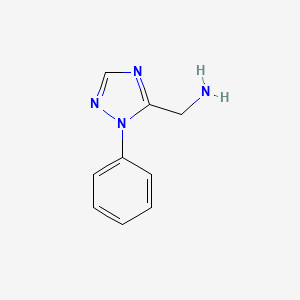

![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)
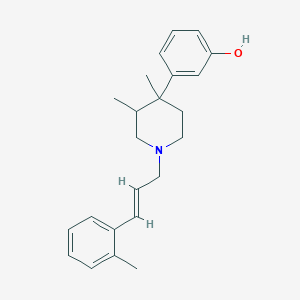

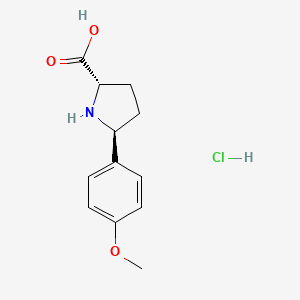

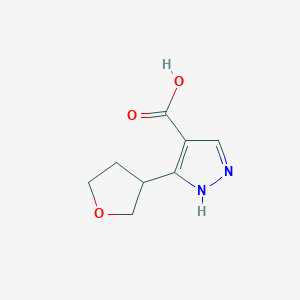
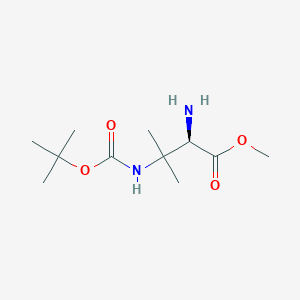
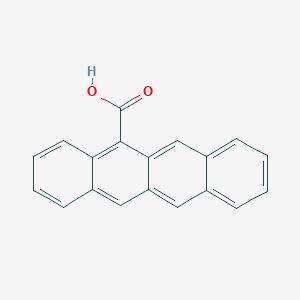
![[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B1433667.png)
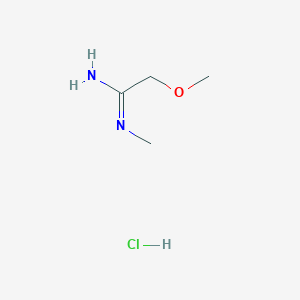
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)
